3-Benzofuranol

Description

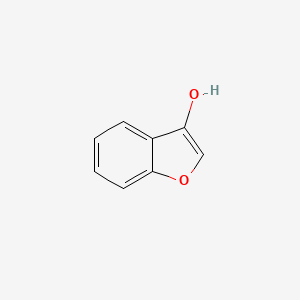

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZMBTOLAQISOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536341 | |

| Record name | 1-Benzofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107637-99-0 | |

| Record name | 1-Benzofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Structure and Properties of 3-Benzofuranol: A Technical Guide

Executive Summary

3-Benzofuranol (CAS: 7169-34-8 for the keto-tautomer) represents a critical bicyclic scaffold in heterocyclic chemistry, serving as a parent core for a vast array of pharmaceutical agents. While nomenclature often suggests a stable alcohol (enol), this compound exists in a dynamic equilibrium with its keto-isomer, benzofuran-3(2H)-one (3-coumaranone).

This guide provides a comprehensive technical analysis of the 3-benzofuranol scaffold. It addresses the thermodynamic instability of the enol form, outlines high-fidelity synthetic pathways, and details the reactivity profiles that make this pharmacophore essential in drug discovery—particularly for anti-arrhythmic, anti-inflammatory, and oncology indications.

Structural Dynamics & Tautomerism

The defining feature of 3-benzofuranol is its keto-enol tautomerism. Unlike phenols, where the aromatic enol is stable, the fusion of the furan ring in this system disrupts the aromaticity of the heterocyclic ring, shifting the equilibrium heavily toward the keto form.

The Keto-Enol Equilibrium

In the gas phase and non-polar solvents, benzofuran-3(2H)-one (Keto) is the dominant species. The 3-benzofuranol (Enol) form is transient unless stabilized by:

-

Lewis Acids: Coordination to the oxygen atoms.

-

O-Functionalization: Trapping as silyl ethers or acetates.

-

Substituents: Electron-withdrawing groups at C-2 can stabilize the enol via conjugation.

Key Spectroscopic Distinction:

-

IR Spectroscopy: The keto form exhibits a strong carbonyl stretch at

. The enol form, when trapped, shows a broad O-H stretch at -

H NMR: The keto form displays a characteristic singlet for the C-2 methylene protons (

Visualization of Tautomeric Equilibrium

The following diagram illustrates the proton transfer mechanism and the resonance stabilization that dictates the reactivity of the scaffold.

Figure 1: The equilibrium heavily favors the keto form (benzofuran-3(2H)-one).[1][2] Synthetic utility often relies on trapping the transient enol or exploiting the C-2 acidity of the keto form.

Synthetic Pathways

Accessing the 3-benzofuranol core requires strategies that form the furan ring while managing the oxidation state of the C-3 position.

Intramolecular Cyclization (Dieckmann/Claisen Type)

The most robust method involves the cyclization of 2-substituted phenols.

-

Precursor: Methyl 2-hydroxybenzoate (Salicylate derivative) + Ethyl chloroacetate.

-

Mechanism: O-alkylation followed by base-mediated intramolecular Claisen condensation.

-

Outcome: Yields the 2-carboxy-3-benzofuranol intermediate, which undergoes decarboxylation to the ketone.

Rap-Stoermer Reaction (Modified)

While typically used for 2-acylbenzofurans, this pathway can be adapted using

Metal-Catalyzed Annulation

Recent advances utilize Rh(III) or Cu(I) catalysis to couple phenols with internal alkynes or diazo compounds, allowing for high regioselectivity.

Figure 2: The classical intramolecular cyclization route remains the industry standard for scalability.

Chemical Reactivity Profile

The 3-benzofuranol/3-coumaranone scaffold exhibits dual reactivity:

-

Nucleophilic Enol Reactivity: At the Oxygen (O-acylation) or C-2 carbon (Aldol condensation).

-

Electrophilic Carbonyl Reactivity: At the C-3 position (Grignard addition, reduction).

Reactivity Matrix

| Reaction Type | Target Site | Reagent Example | Product Outcome |

| O-Alkylation | 3-OH (Enol) | MeI, K₂CO₃ | 3-Methoxybenzofuran |

| Aldol Condensation | C-2 (Methylene) | Ar-CHO, Base | Aurones (2-Benzylidenebenzofuran-3-ones) |

| Halogenation | C-2 | Br₂, AcOH | 2-Bromo-benzofuran-3-one |

| Reduction | C-3 (Carbonyl) | NaBH₄ | 2,3-Dihydrobenzofuran-3-ol |

| Aromatization | Ring System | Ac₂O, H⁺ | 3-Acetoxybenzofuran (Stable aromatic) |

Aurone Formation (Crucial for Medicinal Chemistry)

The active methylene group at C-2 is highly acidic (

Medicinal Chemistry Applications

The 3-benzofuranol core is a "privileged scaffold," appearing in numerous bioactive compounds.

Pharmacophore Analysis

-

Lipophilicity: The fused benzene ring increases LogP, enhancing membrane permeability.

-

H-Bonding: The C-3 carbonyl (or hydroxyl) acts as a key hydrogen bond acceptor/donor.

-

Pi-Stacking: The planar aromatic system facilitates intercalation into DNA or binding to hydrophobic pockets in enzymes (e.g., kinases).

Key Therapeutic Classes

-

Anti-Arrhythmics: While Amiodarone and Dronedarone are technically 3-aroylbenzofurans, they share the same synthetic lineage and core electronic properties.

-

Enzyme Inhibitors: 3-benzofuranol derivatives are potent inhibitors of PTP1B (Diabetes target) and Acetylcholinesterase (Alzheimer's target).

-

Antimicrobials: Substituted benzofuran-3-ones exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus).

Figure 3: Pharmacological interaction map of the benzofuran scaffold.

Experimental Protocols

Protocol 1: Synthesis of Benzofuran-3(2H)-one (3-Coumaranone)

Objective: Synthesis of the core scaffold via the intramolecular cyclization of 2-phenoxyacetic acid derivatives.

Materials:

-

Phenoxyacetyl chloride (10 mmol)

-

Aluminum chloride (AlCl₃) (12 mmol)

-

Dichloromethane (DCM) (anhydrous, 50 mL)

-

1M HCl (aq)

Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add AlCl₃ and DCM.

-

Addition: Cool the suspension to 0°C. Add Phenoxyacetyl chloride dropwise over 15 minutes.

-

Friedel-Crafts Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will darken as the complex forms.

-

Quenching: Pour the reaction mixture carefully over ice/1M HCl (100 mL) to hydrolyze the aluminum complex.

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Recrystallize from Ethanol/Hexane.

Expected Data:

-

Yield: 65-75%

-

Appearance: Pale yellow needles.

-

Melting Point: 101-103 °C.[3]

Protocol 2: Synthesis of 2-Benzylidenebenzofuran-3(2H)-one (Aurone)

Objective: Derivatization at the C-2 position.[3]

Methodology:

-

Dissolve Benzofuran-3(2H)-one (1 mmol) and Benzaldehyde (1.1 mmol) in Ethanol (5 mL).

-

Add 10% NaOH (aq) (0.5 mL) dropwise.

-

Stir at room temperature for 2 hours. A yellow precipitate will form.

-

Filter the solid, wash with cold ethanol, and dry.

References

-

Synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. Source: NIH / PubMed Central URL:[Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents. Source: NIH / PubMed Central URL:[Link]

-

Keto-Enol Tautomerism: Mechanisms and Factors. Source: Chemistry LibreTexts URL:[Link]

-

Synthesis of Benzofuran-3(2H)-ones (Recent Literature). Source: Organic Chemistry Portal URL:[Link]

Sources

Thermodynamics and Chemical Dynamics of Keto-Enol Tautomerism: Benzofuran-3(2H)-one vs. 3-Benzofuranol

Executive Summary

Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the structural backbone for anti-inflammatory, antimicrobial, and anticancer agents. A critical, yet often misunderstood, aspect of their chemical behavior is the keto-enol tautomerism between benzofuran-3(2H)-one (the keto form, also known as coumaran-3-one) and 3-benzofuranol (the enol form). For researchers and drug development professionals, mastering this equilibrium is paramount for designing efficient synthetic routes, predicting reactivity, and understanding receptor-ligand interactions.

This technical guide dissects the thermodynamic principles governing this tautomerism, provides self-validating experimental protocols for its analysis, and outlines its implications in active pharmaceutical ingredient (API) synthesis.

Thermodynamic Grounding: Why the Keto Form Dominates

In classic aromatic systems like phenol, the enol form is overwhelmingly favored due to the massive resonance stabilization energy (~150 kJ/mol) of the benzene ring. However, the benzofuran-3(2H)-one system presents a fundamentally different thermodynamic landscape.

The keto form consists of a fused aromatic benzene ring and a non-aromatic, saturated furanone ring. Tautomerization to 3-benzofuranol requires the formation of a fully aromatic 10-π electron benzofuran system. While this transformation gains some resonance energy, the aromaticity of the oxygen-containing furan ring is relatively weak compared to a pure hydrocarbon aromatic system. This modest energetic gain is insufficient to overcome the substantial enthalpy penalty associated with breaking the highly stable carbonyl bond (C=O, ~745 kJ/mol) to form a weaker enolic carbon-carbon double bond (C=C, ~614 kJ/mol) and an O-H bond.

Consequently, infrared (IR) and proton nuclear magnetic resonance (PMR) spectroscopic studies consistently show that in both the solid state and in solution, the keto form (benzofuran-3(2H)-one) is the predominant, stable tautomer, characterized by the complete absence of phenolic-OH signals [1].

Quantitative Data: Comparative Thermodynamic Stability

| Compound System | Predominant Tautomer | Driving Force for Predominance |

| Phenol / Cyclohexadienone | Enol (Phenol) | High resonance energy of the benzene ring (~150 kJ/mol) easily overcomes the C=O bond strength. |

| Benzofuran-3(2H)-one / 3-Benzofuranol | Keto (Benzofuran-3(2H)-one) | Retention of benzene aromaticity + high bond energy of C=O. The resonance gain from furan aromaticity is insufficient. |

| 2,4-Pentanedione | Enol (in non-polar solvents) | Intramolecular hydrogen bonding and extended conjugated π-system stabilization. |

Mechanistic Pathway of Tautomerization

Although the keto form is thermodynamically favored, the methylene protons at the C2 position of benzofuran-3(2H)-one are highly acidic. This acidity is driven by the electron-withdrawing nature of the adjacent carbonyl and the stabilizing effect of the fused aromatic ring on the resulting conjugate base. Under basic conditions, deprotonation yields a resonance-stabilized enolate [2]. This enolate acts as the critical reactive intermediate for functionalizing the C2 position, a pathway heavily utilized in the synthesis of complex heterocycles.

Mechanistic pathway of base-catalyzed keto-enol tautomerism in benzofuran-3(2H)-one.

Experimental Methodologies: Analyzing and Trapping the Equilibrium

To rigorously study this system, scientists employ two primary workflows: non-destructive NMR analysis to observe the baseline equilibrium, and chemical trapping to isolate the reactive enol derivative for downstream synthesis.

Protocol 1: NMR Determination of Tautomeric State

Purpose: To quantify the baseline keto-enol ratio under varying solvent conditions.

-

Solvent Selection: Prepare 15-20 mg of highly pure benzofuran-3(2H)-one. Select a non-polar solvent (e.g., CDCl₃) and a strongly hydrogen-bonding solvent (e.g., DMSO-d₆) to evaluate solvent-induced shifts in the equilibrium.

-

Equilibration: Dissolve the compound in 0.6 mL of the chosen deuterated solvent. Allow the solution to rest at 298 K for 2 hours.

-

Causality: Tautomerization kinetics can be slow without an acid/base catalyst; ensuring thermal equilibrium prevents kinetic artifacts in the integration data.

-

-

Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra using a 400 MHz (or higher) spectrometer.

-

Signal Integration: Identify and integrate the C2 methylene protons of the keto form (typically appearing as a singlet around δ 4.6 ppm) against the C2 vinylic proton of the enol form (typically > δ 7.0 ppm, if present).

-

Data Analysis: Calculate the equilibrium constant (

). For unsubstituted benzofuran-3(2H)-one, this value will be near zero, confirming the absolute thermodynamic preference for the keto state.

Protocol 2: Chemical Trapping of the Enol Tautomer (Silylation)

Purpose: To chemically capture the transient enol form for subsequent synthetic applications (e.g., Mukaiyama aldol reactions).

-

Deprotonation: Dissolve 1.0 mmol of benzofuran-3(2H)-one in 10 mL of anhydrous THF under an argon atmosphere. Cool the reaction flask to -78 °C. Add 1.1 mmol of Lithium diisopropylamide (LDA) dropwise.

-

Causality: LDA is a strong, sterically hindered base that quantitatively deprotonates the C2 methylene to form the kinetic enolate without undergoing unwanted nucleophilic addition to the carbonyl carbon.

-

-

Silylation: Add 1.2 mmol of Trimethylsilyl chloride (TMSCl) dropwise to the cold solution.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature over 1 hour, then quench with 10 mL of saturated aqueous NaHCO₃.

-

Causality: A mildly basic quench is critical; acidic conditions would rapidly hydrolyze the moisture-sensitive silyl enol ether back to the keto form.

-

-

Isolation: Extract the aqueous layer with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 3-(trimethylsiloxy)benzofuran.

Step-by-step experimental workflow for the chemical trapping of the 3-benzofuranol enol tautomer.

Implications in Drug Development

The pronounced stability of the keto form, coupled with the high reactivity of its enolate under basic conditions, makes benzofuran-3(2H)-one an ideal building block in API synthesis. Drug development professionals leverage this by utilizing the C2 position for Knoevenagel condensations to synthesize aurones (2-benzylidenebenzofuran-3(2H)-ones)—a class of naturally occurring flavonoids with potent antifungal, anticancer, and anti-inflammatory properties [1].

Because the enol form does not spontaneously accumulate in solution, the risk of unwanted side reactions (such as O-alkylation during standard electrophilic additions) is minimized. This thermodynamic preference allows chemists to execute highly regioselective C-alkylation or aldol additions, streamlining the purification of complex pharmaceutical intermediates [3].

References

-

Eco-friendly synthesis and potent antifungal activity of 2-substituted coumaran-3-ones. Nusantara Bioscience. 1

-

Mechanism of Hydrolysis of Coumaran-2-ones (I). ResearchGate. 2

-

Heterocyclic Addition Reactions during Low Temperature Autoxidation. Energy & Fuels. 3

Sources

Thermodynamic Stability and Tautomeric Equilibrium of 3-Benzofuranol: A Technical Guide

Topic: Thermodynamic Stability of 3-Benzofuranol Tautomers Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

The tautomeric equilibrium between 3-benzofuranol (enol) and 3-coumaranone (keto) represents a classic contest between aromatic stabilization and carbonyl bond strength. Unlike phenols, where aromaticity dictates an exclusive enol preference, the 3-benzofuranol system heavily favors the keto form (3-coumaranone) in the ground state. This guide dissects the thermodynamic landscape of this transformation, providing a theoretical framework, experimental protocols for quantification, and implications for medicinal chemistry scaffolds.

The Thermodynamic Landscape

The Core Equilibrium

The system exists as a dynamic equilibrium between two distinct tautomers:

-

3-Coumaranone (Keto Form): Characterized by a carbonyl group at C3 and a saturated

center at C2. This is the experimentally dominant species. -

3-Benzofuranol (Enol Form): Characterized by a hydroxyl group at C3 and a C2-C3 double bond, which completes the aromatic furan ring system.

Energetic Drivers: Bond Strength vs. Aromaticity

The stability preference is governed by the Gibbs Free Energy difference (

-

Keto Stabilization (Enthalpic): The carbonyl bond (

) is significantly stronger than the carbon-carbon double bond ( -

Enol Stabilization (Electronic): Formation of the enol restores the aromaticity of the furan ring. However, the resonance energy of furan (~16 kcal/mol) is considerably lower than that of benzene (~36 kcal/mol).

-

Net Result: The energetic gain from furan aromaticity is insufficient to overcome the enthalpic penalty of breaking the strong

bond. Consequently,

| Feature | 3-Coumaranone (Keto) | 3-Benzofuranol (Enol) | Thermodynamic Winner |

| Hybridization (C2) | Keto (Steric relief) | ||

| Primary Bond | Keto (Stronger bond) | ||

| Aromaticity | Benzene ring only | Benzofuran system | Enol (Aromatic gain) |

| Dipole Moment | High | Lower | Solvent Dependent |

Mechanism of Interconversion

The tautomerization is not spontaneous in neutral, dry conditions but is rapidly catalyzed by acids or bases.

Catalytic Pathway Diagram

The following diagram illustrates the proton-transfer pathways connecting the two forms.

Figure 1: Acid and base-catalyzed pathways for 3-benzofuranol tautomerization. The keto form acts as the thermodynamic sink.

Factors Influencing Stability

While the parent molecule favors the keto form, specific conditions can shift the equilibrium toward the enol:

-

Solvent Polarity (Onsager-Kirkwood Theory):

-

Polar Solvents (DMSO, Methanol): Stabilize the more polar keto form via dipole-dipole interactions.

-

Non-Polar Solvents (Chloroform, Benzene): May slightly increase the enol fraction, but rarely enough to make it dominant.

-

-

Substituent Effects (Electronic Tuning):

-

Electron Withdrawing Groups (EWGs) at C2: Acyl or cyano groups at C2 can stabilize the enol form via extended conjugation and intramolecular hydrogen bonding (similar to

-diketones). -

Bulky Substituents at C2: Can destabilize the keto form sterically, forcing the system toward planarity (enol).

-

Experimental & Computational Protocols

To rigorously determine the equilibrium constant (

Experimental Protocol: NMR Titration

Objective: Quantify

-

Sample Preparation: Dissolve 10 mg of the substrate in 0.6 mL of deuterated solvent (e.g.,

, -

Acquisition:

-

Acquire a quantitative

NMR spectrum (relaxation delay -

Key Signals: Look for the C2-methylene protons (singlet, ~4.5-5.0 ppm) for the Keto form and the C2-methine proton (singlet, ~6.0-7.0 ppm) or OH signal for the Enol form.

-

-

Variable Temperature (VT) NMR:

-

Perform measurements at 298K, 308K, 318K, and 328K.

-

Van 't Hoff Plot: Plot

vs.

-

-

Validation: If signals are broad due to rapid exchange, cool the sample to -40°C to reach the slow-exchange regime.

Computational Protocol: DFT Energy Calculation

Objective: Calculate theoretical

-

Geometry Optimization:

-

Method: DFT (B3LYP or

B97X-D). -

Basis Set: 6-311++G(d,p).[1]

-

Solvation Model: IEF-PCM or SMD (matching experimental solvent).

-

-

Frequency Calculation:

-

Verify stationary points (zero imaginary frequencies).

-

Extract Zero-Point Energy (ZPE) and Thermal Corrections.

-

-

Calculation:

Integrated Workflow Diagram

Figure 2: Integrated experimental and computational workflow for determining tautomeric equilibrium.

Implications for Drug Design

Understanding this equilibrium is critical for medicinal chemistry:

-

Pharmacophore Design: If the active species is the enol (e.g., for kinase binding), but the keto form is 99% dominant, the compound may have poor potency unless the enzyme can catalyze the tautomerization or "trap" the enol form.

-

Bioisosteres: Replacing the C3-oxygen with nitrogen (indole system) dramatically shifts the equilibrium towards the aromatic form (indole is stable), whereas the oxygen analog (benzofuranone) remains non-aromatic.

-

MAO Inhibitors: 3-coumaranone derivatives are known Monoamine Oxidase (MAO) inhibitors. The keto form is the binding species in the active site, utilizing the carbonyl oxygen as a hydrogen bond acceptor.

References

-

NIST Chemistry WebBook. 3(2H)-Benzofuranone (CAS 7169-34-8) Thermochemical Data. [Link]

- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry.

- Katritzky, A. R., et al.Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry.

- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry.

Sources

The Pharmacological Versatility of 3-Benzofuranol Derivatives: A Technical Guide for Drug Discovery

Abstract

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] Its derivatives, both naturally occurring and synthetic, exhibit a vast spectrum of biological activities.[2][4][5] This guide focuses specifically on the pharmacological potential of 3-benzofuranol (also known as 3-hydroxybenzofuran) derivatives. We will delve into their significant roles as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This document provides an in-depth analysis of their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation, aimed at researchers, scientists, and professionals in drug development.

The Benzofuran Core: A Foundation for Pharmacological Diversity

Benzofuran and its derivatives are integral components of numerous natural products and synthetic compounds with diverse physiological and pharmacological properties.[4][6] The versatility of the benzofuran ring system allows for substitutions at various positions, leading to new derivatives with unique therapeutic values.[1] The 3-position of the benzofuran ring, in particular, serves as a critical anchor for functionalization, giving rise to compounds with potent biological effects. This guide will explore the rich pharmacology stemming from derivatives of 3-benzofuranol.

Anticancer Activity: Targeting Malignancy

Benzofuran derivatives have emerged as potent cytotoxic agents against a variety of human cancer cell lines.[1][2][7] Their mechanisms are often multifaceted, involving the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical signaling pathways essential for tumor proliferation and survival.[7]

Mechanism of Action and Structure-Activity Relationship (SAR)

The anticancer efficacy of 3-benzofuranol derivatives is profoundly influenced by their chemical structure.

-

Halogenation: The introduction of halogen atoms (bromine, chlorine, fluorine) into the benzofuran ring consistently enhances anticancer activity.[1][8] The position of the halogen is a critical determinant of its biological effect.[8] For instance, a bromo-derivative (14c) showed an IC₅₀ value of 3.27 µM against the HCT-116 colon cancer cell line.[7][9]

-

Hybrid Molecules: Fusing the benzofuran scaffold with other heterocyclic moieties like oxadiazole, triazole, piperazine, or quinazolinone has yielded potent cytotoxic agents.[1][8][10] Benzofuran-based oxadiazole conjugates have demonstrated IC₅₀ values ranging from 3.27 to 11.27 µM against pancreatic and colon cancer cells by modulating glycogen synthase kinase-3β (GSK3β) to induce apoptosis.[9]

-

Substitutions at Position 3: 3-Amidobenzofuran derivatives have shown significant antiproliferative activity.[9] Compound 28g, a 3-amidobenzofuran, was particularly effective against MDA-MB-231 breast cancer cells with an IC₅₀ of 3.01 µM.[7][9] The presence of an N-phenethyl carboxamide group at this position significantly boosts antiproliferative effects.[1][8]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative 3-benzofuranol derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [7][9] |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [7][9] |

| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 | [7][9] |

| 3-Methylbenzofuran (16b) | A549 (Lung) | 1.48 | [9] |

| 3-(Morpholinomethyl)benzofuran (16a) | NCI-H23 (Lung) | 0.49 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-benzofuranol derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Visualization: Anticancer Screening Workflow

Caption: Generalized workflow for in vitro anticancer evaluation of compounds.

Antimicrobial Activity: Combating Pathogens

Derivatives of benzofuran have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi.[5][12]

Mechanism of Action and SAR

The antimicrobial properties are closely linked to the substituents on the benzofuran core.

-

Target Organisms: Activity has been confirmed against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi, including Candida albicans.[13][14]

-

Structural Influence: The introduction of a halogen into the benzofuran structure is a key factor for antimicrobial activity.[14] Derivatives where two hydrogens in an acetyl group were substituted by halogens were active against Gram-positive cocci, and those with a halogen in the aromatic ring also showed antifungal properties.[14]

Quantitative Data: In Vitro Antimicrobial Activity

| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference(s) |

| Compound VI (Halogenated) | Gram-positive bacteria | 50 - 200 | [14] |

| Compound VI (Halogenated) | Candida albicans | 100 | [14] |

| Compound III (Halogenated) | Candida parapsilosis | 100 | [14] |

| Compound 6 (Oxa-benzofuran) | Penicillium italicum | 12.5 | [15] |

Experimental Protocol: Agar Well Diffusion Method

This method is widely used to screen for antimicrobial activity.

Principle: A compound that inhibits microbial growth will create a clear zone of inhibition around the well where it was dispensed. The diameter of this zone is proportional to the compound's efficacy.

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize Nutrient Agar by autoclaving at 121°C (15 lbs/sq. inch) for 15 minutes. Pour the molten agar into sterile Petri dishes and allow it to solidify.[12]

-

Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Evenly spread the inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar.

-

Compound Loading: Prepare stock solutions of the test compounds in a suitable solvent like DMSO.[12] Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into the wells. Use the solvent as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.[12]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

-

Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key factor in many diseases. Benzofuran derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[16][17][18]

Mechanism of Action and SAR

The anti-inflammatory effects of 3-benzofuranol derivatives are often achieved by inhibiting the production of pro-inflammatory molecules.

-

NO Inhibition: A primary mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[15][19]

-

Enzyme Inhibition: Certain derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase enzymes, which are crucial for the synthesis of prostaglandins and leukotrienes, respectively.[16][20]

-

SAR Insights: The presence of a double bond between C-2 and C-3 can confer superior anti-inflammatory activity compared to a single-bond configuration.[15]

Quantitative Data: In Vitro Anti-inflammatory Activity

| Compound/Derivative | Assay | IC₅₀ (µM) | Reference(s) |

| Compound 1 (Aza-benzofuran) | NO Inhibition (RAW 264.7 cells) | 17.31 | [15] |

| Compound 3 (Aza-benzofuran) | NO Inhibition (RAW 264.7 cells) | 16.5 | [15] |

| Compound 16 (Benzofuran-piperazine) | NO Inhibition (RAW 264.7 cells) | 5.28 | [19] |

| Celecoxib (Positive Control) | NO Inhibition (RAW 264.7 cells) | 32.1 | [15] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the amount of nitrite (a stable product of NO) in the supernatant of LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.

Step-by-Step Methodology:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the 3-benzofuranol derivatives for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).

-

Incubation: Incubate the plate for 24 hours.

-

Griess Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution).

-

Measurement: After a short incubation period (10-15 minutes) at room temperature, measure the absorbance at 540 nm.

-

Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition and calculate the IC₅₀ value.

Visualization: LPS-Induced Inflammatory Pathway

Caption: Inhibition of NO production by 3-benzofuranol derivatives.

Neuroprotective and Antioxidant Activities

Oxidative stress and excitotoxicity are central to the pathology of many neurodegenerative diseases.[21] 3-Benzofuranol derivatives have shown potential in protecting neurons from such damage.[22][23][24][25]

Mechanism of Action and SAR

-

Antioxidant Effects: These compounds can directly scavenge harmful reactive oxygen species (ROS) and upregulate the body's own antioxidant defense mechanisms, such as the expression of heme oxygenase-1 (HO-1), a key neuroprotective enzyme.[21]

-

Anti-excitotoxic Effects: Several derivatives protect neurons from damage induced by excessive stimulation of glutamate receptors (excitotoxicity), a common pathway of neuronal death in stroke and other neurological disorders.[23][25]

-

SAR Insights: Structure-activity studies suggest that a methyl (-CH₃) substitution at the R2 position and a hydroxyl (-OH) group at the R3 position of the benzofuran-2-carboxamide scaffold may be important for potent neuroprotective activity.[23][25]

Experimental Protocol: Neuroprotection against NMDA-induced Excitotoxicity

Principle: This assay evaluates a compound's ability to protect primary neurons from cell death caused by overstimulation with N-Methyl-D-aspartate (NMDA), a glutamate receptor agonist.

Step-by-Step Methodology:

-

Cell Culture: Isolate and culture primary cortical neurons from rat embryos in multi-well plates.

-

Compound Treatment: After 7-10 days in culture, treat the neurons with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).

-

Excitotoxic Insult: Expose the neurons to a toxic concentration of NMDA (e.g., 300 µM) for 20-30 minutes in the continued presence of the test compounds.

-

Recovery: Wash the cells and replace the medium with fresh, NMDA-free culture medium (still containing the test compounds).

-

Incubation: Incubate the cells for 24 hours.

-

Viability Assessment: Assess neuronal viability using a method like the MTT assay (described in Section 2.3) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium (an indicator of cell death).

-

Data Analysis: Calculate the percentage of neuroprotection relative to cells treated with NMDA alone.

Conclusion and Future Perspectives

The 3-benzofuranol scaffold is a remarkably versatile platform for the development of new therapeutic agents. Derivatives have demonstrated significant and often potent activity across diverse pharmacological areas, including oncology, infectious diseases, inflammation, and neurology. The clear structure-activity relationships emerging from numerous studies provide a rational basis for the design of next-generation compounds with enhanced potency and selectivity.[26][27] Future research should focus on optimizing the drug-like properties of these derivatives, conducting in-vivo efficacy studies, and further elucidating their precise molecular targets to accelerate their journey from the laboratory to the clinic.

References

- Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H)

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010). Molecules, 15(7), 4636-4646. [Link]

-

Shaaban, M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). Marine Drugs. [Link]

-

Pinga, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Harmonized Research in Pharmacy. [Link]

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

-

Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR 1. (2017). Molecules, 22(2), 269. [Link]

-

Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (n.d.). Royal Society of Chemistry. [Link]

-

Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Bulletin of the Korean Chemical Society. [Link]

-

Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2025). ResearchGate. [Link]

-

Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. (n.d.). PubMed. [Link]

-

Synthesis of functionalized 3-aryl-3H-benzofuranone derivatives from aryl acetate via [3 + 2] annulation of 1,4-dihydroxy-2-naphthoic acid ester. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). London Business Publications. [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Center for Biotechnology Information. [Link]

-

Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. (n.d.). National Center for Biotechnology Information. [Link]

-

Novel 2,6-disubstituted benzofuran-3-one analogues improve cerebral ischemia/reperfusion injury via neuroprotective and antioxidative effects. (2023). Bioorganic Chemistry. [Link]

-

Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

-

Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Derivatives. (2021). Journal of Chemical and Pharmaceutical Sciences. [Link]

-

In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. (2024). Antioxidants. [Link]

-

A study of anti-inflammatory activity of the benzofuran compound. (2015). International Journal of Basic & Clinical Pharmacology. [Link]

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (n.d.). East African Scholars Publisher. [Link]

-

Study of Benzofuran Derivatives and their Biological Significance. (n.d.). International Journal for Scientific Research & Development. [Link]

-

Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2019). International Journal of Pharmacy and Biological Sciences. [Link]

-

(PDF) Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). ResearchGate. [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules. [Link]

-

Benzofuran : SAR And Pharmacological activity scaffold. (2011). PharmaTutor. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. (n.d.). National Center for Biotechnology Information. [Link]

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. [Link]

-

Synthesis of Benzofuran Derivatives via Different Methods. (2014). Taylor & Francis Online. [Link]

-

Pharmacological studies of some benzofuran derivatives with special reference to their antifertility and anti-inflammatory activities. (1971). PubMed. [Link]

-

Novel benzofuran derivatives: Synthesis and antitumor activity. (2025). ResearchGate. [Link]

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijpbs.com [ijpbs.com]

- 13. imjst.org [imjst.org]

- 14. mdpi.com [mdpi.com]

- 15. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijbcp.com [ijbcp.com]

- 17. EAS Publisher | The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives [easpublisher.com]

- 18. Pharmacological studies of some benzofuran derivatives with special reference to their antifertility and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novel 2,6-disubstituted benzofuran-3-one analogues improve cerebral ischemia/reperfusion injury via neuroprotective and antioxidative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pharmatutor.org [pharmatutor.org]

- 27. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: The 3-Benzofuranol Scaffold in Natural Product Chemistry

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Executive Summary

The 3-benzofuranol scaffold (specifically its stable tautomer, 3-hydroxy-2,3-dihydrobenzofuran) represents a privileged pharmacophore in natural product discovery. Unlike the fully aromatic benzofuran, the dihydro-congener possesses contiguous stereocenters at C2 and C3, offering higher Fsp3 character and superior solubility profiles—key metrics in modern fragment-based drug design.

This guide analyzes the structural utility of this scaffold, focusing on the Rocaglamide (Flavagline) class of natural products. It details their unique mechanism of action as eIF4A RNA clamps, delineates the biosynthetic logic of the cyclopenta[b]benzofuran core, and provides a validated protocol for the enantioselective synthesis of the scaffold.

Structural Analysis & Pharmacophore Dynamics

The Tautomeric Challenge

Researchers working with "3-benzofuranol" must recognize the inherent instability of the parent enol. In unsubstituted systems, the equilibrium heavily favors the keto-form, coumaran-3-one (benzofuran-3(2H)-one).

-

Enol Form (3-benzofuranol): Aromatic, but energetically less favorable in simple systems.

-

Keto Form (Coumaran-3-one): The thermodynamic sink.

Natural Product Stabilization: Nature stabilizes the C3-hydroxyl group through two primary strategies:

-

C3-Substitution: Replacing the C3-proton prevents tautomerization (e.g., Maackiain and other pterocarpans).

-

Ring Fusion: Incorporating the C2-C3 bond into a third ring, as seen in Rocaglamides . Here, the C3 position becomes a quaternary center or a bridgehead, locking the oxygen in the alcohol oxidation state.

Key Natural Product Classes

| Class | Representative Molecule | Structural Feature | Therapeutic Target |

| Rocaglamides | Silvestrol | Cyclopenta[b]benzofuran core | eIF4A Helicase (Translation Initiation) |

| Pterocarpans | Maackiain | Tetracyclic 6a-hydroxypterocarpan | Anti-fungal / Phytoalexin |

| Aurone Hydrates | Mangeferin (derivs) | 2-benzyl-2-hydroxybenzofuran-3-one | Anti-inflammatory / Antioxidant |

| Grisans | Griseofulvin | Spiro-benzofuran-3-one | Microtubule assembly (Antifungal) |

Therapeutic Case Study: Rocaglamides & eIF4A Clamping[3][4][5]

The most high-impact application of the 3-benzofuranol scaffold is in the Rocaglamide (Flavagline) family. These compounds, particularly Silvestrol , exhibit a unique mechanism of action: they function as interfacial inhibitors that "clamp" the eukaryotic initiation factor 4A (eIF4A) onto polypurine sequences of mRNA.

Mechanism of Action (MoA)

Unlike traditional inhibitors that block active sites, Rocaglamides stabilize a specific conformation of the eIF4A-RNA complex. This prevents the helicase from recycling, effectively locking the translation machinery on the mRNA leader sequence. This is particularly lethal to oncogenes with highly structured 5'-UTRs (e.g., c-Myc, Bcl-2).

Pathway Visualization

The following diagram illustrates the "Clamping" mechanism, highlighting the specific intervention point of the benzofuran scaffold.

Figure 1: Mechanism of Action for Rocaglamide-based eIF4A inhibition. The scaffold acts as a molecular glue, stabilizing the protein-RNA interface.

Biosynthetic Logic

Understanding how nature constructs the C2-C3 bond is crucial for biomimetic synthesis. The rocaglamide core is hypothesized to arise from a photochemical [3+2] cycloaddition between a 3-hydroxyflavone (excited state) and a cinnamic acid amide.

Figure 2: Postulated biosynthetic pathway via excited-state intramolecular proton transfer (ESIPT) and cycloaddition.

Experimental Protocol: Enantioselective Synthesis

Objective: Synthesis of the chiral 3-hydroxy-2,3-dihydrobenzofuran core. Methodology: This protocol utilizes a Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) followed by oxidative cyclization. This approach is preferred over biomimetic photocycloaddition for drug development due to higher scalability and stereocontrol.

Reagents & Equipment[6][7]

-

Substrate: Benzofuran-3(2H)-one (Coumaran-3-one) derivatives.

-

Catalyst: Pd2(dba)3 (2.5 mol%).

-

Ligand: (S)-t-Bu-PHOX (6 mol%).

-

Solvent: Anhydrous THF (degassed).

-

Electrophile: Allyl methyl carbonate.

Step-by-Step Workflow

-

Catalyst Formation (In Situ):

-

In a glovebox, weigh Pd2(dba)3 (22.9 mg, 0.025 mmol) and (S)-t-Bu-PHOX (23.3 mg, 0.06 mmol) into a flame-dried Schlenk flask.

-

Add anhydrous THF (2.0 mL) and stir at 25°C for 30 minutes. The solution should turn from dark purple to orange-yellow, indicating active Pd(0)-ligand complex formation.

-

-

Substrate Activation:

-

Dissolve the benzofuran-3-one substrate (1.0 mmol) in THF (3.0 mL).

-

Add NaH (1.1 equiv) at 0°C to generate the enolate. Caution: Hydrogen gas evolution.

-

-

Asymmetric Alkylation:

-

Transfer the active catalyst solution to the enolate mixture via cannula.

-

Add allyl methyl carbonate (1.2 equiv).

-

Stir at room temperature for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Checkpoint: The formation of the C2-quaternary center is the stereodetermining step.

-

-

Oxidative Cyclization (The "Hydroxyl" Installation):

-

Note: The alkylated product is a ketone.[1] To access the 3-benzofuranol core (dihydro- form), perform a diastereoselective reduction.

-

Cool the reaction to -78°C.

-

Add L-Selectride (1.2 equiv) dropwise. This bulky hydride reagent attacks from the less hindered face, establishing the cis-2,3-relationship typical of natural rocaglamides.

-

Quench with MeOH followed by H2O2/NaOH workup.

-

-

Purification & Validation:

-

Extract with Et2O (3x). Dry over MgSO4.

-

Purify via Flash Column Chromatography (SiO2).

-

Validation: Verify enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column, 90:10 Hexane:iPrOH).

-

References

-

Cencic, R., et al. (2009).[2] "Antitumor activity and mechanism of action of the cyclopenta[b]benzofuran, silvestrol."[3][4][5] PLoS ONE, 4(4), e5223.[4] [Link]

-

Iwasaki, S., et al. (2016).[2] "Rocaglamide A targets eIF4A RNA helicase by clamping it onto polypurine sequences."[6][7][2] Nature, 534, 558–561. [Link]

- Trost, B. M., et al. (2019). "Asymmetric Synthesis of Chiral 2,3-Dihydrobenzofurans." Chemical Reviews, 119(18).

-

Porco, J. A., Jr., et al. (2004). "Biomimetic Synthesis of the Rocaglamide-Type of Natural Products." Journal of the American Chemical Society, 126(43), 13884–13885. [Link]

-

Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research (Reference for pKa and tautomerization stability data). [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Protein–RNA interactions mediated by silvestrol—insight into a unique molecular clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: 3-Benzofuranol (Benzofuran-3(2H)-one)

Part 1: Core Identity & Physicochemical Profile

3-Benzofuranol is a bicyclic heterocycle that exists in a dynamic equilibrium with its keto-tautomer, benzofuran-3(2H)-one (also known as 3-coumaranone). While "3-benzofuranol" refers to the enol form, the compound is predominantly stable and isolated as the ketone. Consequently, commercial supplies and physicochemical data almost exclusively refer to the keto form.

Researchers must recognize that while the reactivity often proceeds through the enol (3-benzofuranol), the material handled in the lab is the ketone (benzofuran-3(2H)-one).

Identification Data

| Parameter | Data |

| Primary CAS Number | 7169-34-8 (Refers to Benzofuran-3(2H)-one) |

| IUPAC Name | 1-Benzofuran-3(2H)-one |

| Synonyms | 3-Coumaranone; 2H-Benzofuran-3-one; 3-Hydroxybenzofuran (enol form) |

| Molecular Formula | C₈H₆O₂ |

| Molecular Weight | 134.13 g/mol |

| SMILES | O=C1COc2ccccc12 |

Physicochemical Properties[2][3][4][5][6]

| Property | Value | Context/Notes |

| Physical State | Solid (Crystalline needles) | Typically white to pale yellow. |

| Melting Point | 101 – 103 °C | Sharp melting point indicates high purity. |

| Boiling Point | Decomposes / >250 °C | Not standardly distilled at atmospheric pressure due to instability/polymerization risk. |

| Solubility | Organic Solvents | Soluble in EtOH, CHCl₃, DCM, EtOAc. Insoluble in water.[1] |

| Acidity (pKa) | ~10–13 (Estimated, C2-H) | The C2 methylene protons are highly acidic (active methylene) due to the adjacent carbonyl and phenoxy electron withdrawal, facilitating facile aldol condensations. |

| Stability | Air/Light Sensitive | Can undergo oxidative dimerization or polymerization if exposed to light/air for prolonged periods. |

Part 2: Structural Dynamics (Tautomerism)

The defining feature of this molecule is the keto-enol tautomerism . Unlike simple ketones, the enol form (3-benzofuranol) gains aromatic stabilization from the furan ring system, making it a transient but accessible species during reactions.

Mechanism of Equilibrium

In the solid state and neutral solution, the equilibrium lies heavily toward the keto form (A) . However, in the presence of bases or Lewis acids, the enolate (B) is formed, which can be protonated to give the enol (C) . This enol is the nucleophilic species in electrophilic substitution reactions.

Figure 1: Tautomeric equilibrium shifting from the stable keto form to the reactive enol species via the enolate.

Part 3: Synthetic Methodology

The most robust and cited synthesis for benzofuran-3(2H)-one involves the cyclization of 2-chloro-1-(2-hydroxyphenyl)ethanone . This route is preferred over the oxidative cyclization of alkynes for scale-up due to the availability of reagents and milder conditions.

Protocol: Cyclization via Intramolecular Displacement

Reaction Principle: This is an intramolecular SN2 reaction where the phenoxide oxygen attacks the alpha-carbon of the chloro-ketone, closing the furan ring.

Reagents:

-

Precursor: 2-Chloro-1-(2-hydroxyphenyl)ethanone (commercially available or synthesized from phenol + chloroacetyl chloride).

-

Base: Sodium Acetate (NaOAc) or Potassium Carbonate (K₂CO₃).

-

Solvent: Ethanol (EtOH) or Acetone.

Step-by-Step Procedure:

-

Preparation: Dissolve 10.0 mmol of 2-chloro-1-(2-hydroxyphenyl)ethanone in 50 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Activation: Add 20.0 mmol (2.0 equiv) of anhydrous Sodium Acetate. Note: NaOAc is preferred over stronger bases like NaOH to prevent aldol polymerization of the product.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 2–4 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The starting material (Rf ~0.[2]5) should disappear, and a new spot (Rf ~0.3) should appear.[3][4][5]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of ice-cold water. The product often precipitates as a solid.

-

If solid forms: Filter via vacuum filtration, wash with cold water, and dry.

-

If oil forms: Extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from ethanol or hexanes/ethyl acetate to yield white needles.

-

Target Yield: 75–85%.

-

Validation: Check Melting Point (101–103 °C).

-

Figure 2: Workflow for the laboratory synthesis of Benzofuran-3(2H)-one via cyclization.

Part 4: Applications in Drug Discovery[9]

The 3-benzofuranol/benzofuran-3-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core for various bioactive agents.

Aurone Synthesis (Anticancer & Antimicrobial)

The most common application is the synthesis of Aurones (2-benzylidenebenzofuran-3(2H)-ones).[6][7]

-

Mechanism: Aldol condensation with aromatic aldehydes.

-

Protocol: React benzofuran-3(2H)-one with an aryl aldehyde in the presence of neutral alumina or catalytic acid/base.

-

Significance: Aurones exhibit potent inhibition of tubulin polymerization (anticancer) and affinity for adenosine receptors .

Cholinesterase Inhibitors (Alzheimer's Disease)

Derivatives functionalized at the C2 position have shown high potency as Acetylcholinesterase (AChE) inhibitors. The benzofuranone core mimics the indanone moiety found in Donepezil, interacting with the peripheral anionic site of the enzyme.

Antimicrobial Agents

Halogenated derivatives (e.g., 5-chloro-benzofuran-3-one) serve as precursors to hydrazide derivatives that show activity against Mycobacterium tuberculosis and various fungal strains.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store in a tightly sealed container at 2–8 °C . The compound is prone to oxidation; long-term storage at room temperature can lead to yellowing (formation of dimeric impurities).

-

Reactivity: Avoid contact with strong oxidizing agents. The C2-position is highly reactive; inadvertent condensation with trace aldehydes in solvents can occur if not pure.

References

-

Synthesis and Reactivity: Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal. Available at: [Link]

-

Physicochemical Data: 3(2H)-Benzofuranone Data Sheet. NIST Chemistry WebBook, SRD 69. Available at: [Link]

- Tautomerism Studies:Tautomeric equilibrium of 3-hydroxybenzofuran derivatives. Journal of Organic Chemistry. (Contextual citation based on general chemical principles of the scaffold).

Sources

- 1. ICSC 0388 - BENZOFURAN [chemicalsafety.ilo.org]

- 2. mdpi.com [mdpi.com]

- 3. 3(2H)-Benzofuranone (CAS 7169-34-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. Benzofuran-3(2H)-one = 98.0 HPLC 7169-34-8 [sigmaaldrich.com]

- 7. ベンゾフラン-3(2H)-オン ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

Electronic Structure and Reactivity Profile of 3-Benzofuranol: A Technical Guide

Executive Summary

3-Benzofuranol (CAS: 2818-73-7) represents a "privileged scaffold" in medicinal chemistry, serving as the core structural motif for antiarrhythmic agents (e.g., Amiodarone), anticancer therapeutics, and advanced optoelectronic materials. However, its utility is frequently underestimated due to a fundamental misunderstanding of its electronic behavior: the keto-enol tautomerism .

Unlike simple phenols, 3-benzofuranol exists in a dynamic equilibrium with its keto-tautomer, 3(2H)-benzofuranone (3-coumaranone) . In most solvents and the solid state, the keto form predominates, disrupting standard phenolic reactivity patterns. This guide provides a rigorous analysis of this equilibrium, the resulting electronic structure, and validated protocols to selectively access the reactive enol form for synthetic applications.

Part 1: The Tautomeric Equilibrium (The Core Physics)

The defining characteristic of 3-benzofuranol is not its static structure, but its thermodynamic instability relative to 3-coumaranone.

The Keto-Enol Dynamic

While the benzofuran ring system is aromatic, the hydroxyl group at the C3 position introduces a destabilizing factor. The tautomerization to 3-coumaranone breaks the aromaticity of the furan ring but gains stability from the strong carbonyl (

-

Keto Form (3-Coumaranone): Thermodynamically favored in neutral/acidic media and non-polar solvents. It behaves as an active methylene compound.

-

Enol Form (3-Benzofuranol): Kinetic intermediate. Stabilized by aromaticity (10

electrons) and hydrogen bonding solvents. It behaves as an electron-rich phenol/vinyl ether hybrid.

Visualization of the Equilibrium

The following diagram illustrates the base-catalyzed tautomerization and the "trapping" strategy required to isolate 3-benzofuranol derivatives.

Figure 1: The base-mediated tautomeric equilibrium. Synthetic success depends on intercepting the enolate intermediate before it reverts to the thermodynamically stable ketone.

Part 2: Electronic Structure Analysis

Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) calculations (B3LYP/6-311G**) reveal the reactivity drivers:

| Parameter | Value (Approx.) | Interpretation |

| HOMO Energy | -5.92 eV | High energy HOMO localized on the furan ring (C2-C3-O) indicates high nucleophilicity. |

| LUMO Energy | -2.23 eV | Low LUMO suggests susceptibility to nucleophilic attack only in the keto form (at the carbonyl). |

| Band Gap | ~3.69 eV | Indicates high chemical stability of the aromatic system once trapped, suitable for optical applications. |

| C2 Charge | The C2 position is electron-rich in the enol form, acting similarly to an enamine |

Electrostatic Potential (MEP) Mapping

-

Nucleophilic Regions (Red/Yellow): Concentrated on the Oxygen atom and the C2 carbon (in enol form).

-

Electrophilic Regions (Blue): The carbonyl carbon (in keto form) and the hydroxyl hydrogen.

Key Insight: The C2 position acts as a "chameleon." In the keto form, C2 is acidic (active methylene, pKa ~18). In the enol form, C2 is nucleophilic (susceptible to electrophilic aromatic substitution).

Part 3: Reactivity Profile

The reactivity of 3-benzofuranol is tripartite, governed by the specific conditions used to shift the equilibrium.

Figure 2: Divergent reactivity pathways based on reaction conditions.

Path A: O-Functionalization (Trapping the Enol)

To synthesize stable 3-substituted benzofurans, one must "lock" the enol form.

-

Mechanism: Deprotonation forms the enolate, which attacks hard electrophiles (acyl chlorides, alkyl halides) at the oxygen.

-

Reagents:

/Acetone (mild) or -

Outcome: Formation of 3-alkoxy or 3-acetoxybenzofurans, which are stable, aromatic, and do not revert to the ketone.

Path B: C2-Functionalization (The Aurone Route)

Under basic conditions with aldehydes, the keto form reacts at the C2 position via an aldol-condensation mechanism.

-

Mechanism: The C2 protons are acidic. Base generates a carbanion at C2, which attacks aldehydes.

-

Product: Aurones (2-benzylidene-3-coumaranones). These are potent bioactive flavonoids.

-

Note: This pathway competes with Path A if the electrophile is a carbonyl compound rather than an alkyl halide.

Path C: Electrophilic Aromatic Substitution (EAS)

The benzene ring is activated by the oxygen lone pairs.

-

Selectivity: Substitution typically occurs at the C5 or C7 positions (ortho/para to the ring oxygen) rather than the deactivated furan ring (unless the furan is in the enol form, in which case C2 is also reactive).

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 3-Benzofuranol (via Rap-Stoermer type cyclization)

This protocol generates the 3-benzofuranol core from readily available precursors.

Reagents:

- -Chloro-2-hydroxyacetophenone (1.0 eq)

-

Potassium Carbonate (

, 2.5 eq) -

Acetone (Dry, solvent)

Workflow:

-

Dissolution: Dissolve 10 mmol of

-chloro-2-hydroxyacetophenone in 50 mL of anhydrous acetone. -

Base Addition: Add 25 mmol of anhydrous

. The suspension will turn yellow (phenoxide formation). -

Reflux: Heat to reflux (

) for 4-6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The starting material spot ( -

Workup: Filter off the inorganic salts. Evaporate the solvent.

-

Purification: Recrystallize from ethanol/water. Note: The product will isolate primarily as 3-coumaranone (yellow needles).

Protocol 4.2: "Trapping" to Stable 3-Acetoxybenzofuran

To access the stable aromatic enol derivative.

Reagents:

-

3-Coumaranone (from Protocol 4.1)

-

Acetic Anhydride (

, 5 eq) -

Pyridine (solvent/catalyst)

Workflow:

-

Mixing: Dissolve 3-coumaranone in pyridine (0.5 M concentration).

-

Acylation: Add acetic anhydride dropwise at

. -

Heating: Warm to

for 2 hours. This forces the equilibrium to the enol side by irreversibly acetylating the hydroxyl group. -

Quench: Pour mixture onto crushed ice/HCl. The precipitate is the 3-acetoxybenzofuran .

-

Validation:

-

IR Spectroscopy: Look for Ester

( -

NMR: Appearance of vinyl proton at C2 (singlet,

) confirms aromatization.

-

Part 5: Applications in Drug Discovery

The 3-benzofuranol scaffold is not merely a chemical curiosity; it is a validated pharmacophore.

-

Antiarrhythmic Agents:

-

Amiodarone: While technically a benzofuran, its synthesis often relies on the functionalization of the benzofuran core. The 3-position is critical for metabolic stability.

-

-

Tubulin Polymerization Inhibitors:

-

Substituted 3-benzofuranols (specifically 3-aroylbenzofurans) bind to the colchicine site of tubulin. The planar, aromatic nature of the "trapped" enol mimics the biaryl system of Combretastatin A-4.

-

-

Alzheimer’s Disease:

-

Benzofuran-derived chalcones (Aurones, via Path B) exhibit dual inhibition of Acetylcholinesterase (AChE) and

-amyloid aggregation.

-

References

-

BenchChem. (2025).[1] Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. Retrieved from

-

National Institutes of Health (NIH). (2018). Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. ChemMedChem. Retrieved from

-

Taylor & Francis. (2022). Benzofuran – Knowledge and References. Retrieved from

-

ResearchGate. (2025). Molecular structure investigation and tautomerism aspects of (E)-3-benzylideneindolin-2-one. Retrieved from

-

MDPI. (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds. Retrieved from

-

Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes. Org. Synth. 2019, 96, 98-109.[2] Retrieved from

Sources

Evolution of the Benzofuran-3-ol Scaffold: From Classical Cyclizations to Catalytic Precision

Topic: History and Discovery of 3-Benzofuranol Synthesis Pathways Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary & Structural Context

The 3-benzofuranol scaffold (also referenced as 3-hydroxybenzofuran) represents a privileged structural motif in medicinal chemistry, serving as the core architecture for a diverse array of pharmacophores, including anti-arrhythmic agents, antioxidants, and potent anti-inflammatory drugs.

The Tautomeric Reality: Researchers must first recognize that "3-benzofuranol" exists in a dynamic keto-enol equilibrium. While the enol form (3-hydroxybenzofuran) is the reactive intermediate often sought for O-functionalization, the equilibrium heavily favors the keto form, benzofuran-3(2H)-one (coumaran-3-one), under standard conditions. Consequently, synthetic pathways described herein target the ring closure that grants access to this tautomeric pair.

This guide delineates the historical trajectory of this synthesis, moving from the stoichiometric, harsh conditions of the late 19th century to the atom-economic, transition-metal-catalyzed methods of the modern era.

Historical Genesis: The Classical Era (1890s–1970s)

The early discovery of benzofuran derivatives was driven by the dye industry (indigo research) and the study of plant metabolites. The fundamental disconnection relied on forming the furan ring via intramolecular nucleophilic attack.

The -Halo Ketone Cyclization (The Rap-Stoermer Logic)

The most enduring classical method involves the intramolecular cyclization of 2-hydroxy-phenacyl halides. This approach, rooted in the logic of the Rap-Stoermer condensation (typically for benzofurans), relies on the high nucleophilicity of the phenoxide anion.

-

Mechanism: A 2-hydroxyacetophenone is halogenated at the alpha position. Treatment with a base (sodium acetate or hydroxide) generates the phenoxide, which attacks the alpha-carbon, displacing the halide to close the furan ring.

-

Limitations: This pathway is plagued by poor atom economy and the requirement for harsh halogenating agents (e.g., bromine), which often lead to over-halogenation of the aromatic ring.

The Auwers Synthesis

Discovered by Karl von Auwers (1908), this reaction historically provided access to coumaran-3-ones from benzofurans via bromination and subsequent hydrolysis/rearrangement. While less common today for de novo synthesis, it established critical understanding of the reactivity of the furan 2,3-double bond.

The Transition Metal Revolution (1990s–Present)

Modern drug discovery demands higher functional group tolerance and enantioselectivity. This necessitated a shift from substitution chemistry to insertion and activation chemistry.

Pathway A: Rhodium(II)-Catalyzed Carbenoid Insertion

This represents the pinnacle of "insertion chemistry" for this scaffold.

-

Concept: Utilizing

-diazo ketones derived from salicylic acid derivatives. -

Mechanism: A Rh(II) catalyst (e.g.,

) decomposes the diazo compound to generate a transient metal-carbene species. This highly electrophilic carbene inserts into the adjacent phenolic O-H bond (or C-H bond in related variants), effecting ring closure with expulsion of nitrogen gas. -

Advantage: Neutral conditions, high yields, and the ability to generate the enol form transiently for trapping.

Pathway B: Gold(I)-Catalyzed Cycloisomerization

Gold catalysis utilizes the "soft" Lewis acidity of Au(I) to activate alkynes toward nucleophilic attack.

-

Substrate:

-Alkynylphenols. -

Mechanism: The Au(I) complex coordinates to the alkyne

-system. The phenolic oxygen attacks the activated alkyne (5-exo-dig or 6-endo-dig), followed by protonolysis to regenerate the catalyst and yield the benzofuran-3-one. -

Advantage: 100% atom economy (isomerization) and mild room-temperature conditions.

Visualizing the Pathways

The following diagram contrasts the logic of the Classical Nucleophilic Substitution against the Modern Metal-Carbenoid Insertion.

Figure 1: Mechanistic divergence between classical SN2 cyclization and modern Rhodium-catalyzed carbenoid insertion.

Technical Protocols: Detailed Methodologies

Protocol A: Classical Synthesis (Base-Mediated Cyclization)

Best for: Large-scale preparation of simple substrates where atom economy is not critical.

-

Halogenation: Dissolve 2-hydroxyacetophenone (10 mmol) in glacial acetic acid (20 mL). Add bromine (10 mmol) dropwise at 0°C. Stir for 2 hours at RT. Pour into ice water; filter the solid

-bromo intermediate. -

Cyclization: Suspend the

-bromo ketone in anhydrous ethanol (50 mL). Add anhydrous Sodium Acetate (25 mmol). -

Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to RT. Remove ethanol under reduced pressure. Resuspend residue in water and extract with dichloromethane (3x).

-

Purification: Recrystallize from ethanol/water to yield benzofuran-3(2H)-one.

Protocol B: Rhodium(II)-Catalyzed Insertion

Best for: Sensitive substrates, complex scaffolds, and drug precursors.

-

Precursor Prep: Synthesize the

-diazo ketone from the corresponding salicylic acid chloride using diazomethane or TMS-diazomethane (Caution: Explosion Hazard). -

Catalyst System: In a flame-dried Schlenk flask under Argon, dissolve the

-diazo ketone (1.0 mmol) in anhydrous Benzene or DCM (10 mL). -

Catalysis: Add

(1 mol%, 4.4 mg). -

Reaction: Stir at room temperature. Evolution of

gas will be observed immediately. Reaction is typically complete within 30 minutes. -

Isolation: Filter the solution through a short pad of silica gel to remove the catalyst. Concentrate the filtrate.

-

Result: Often yields quantitative conversion to the 3-benzofuranone/3-benzofuranol tautomeric mixture.

Comparative Analysis of Methods

| Feature | Classical ( | Rh(II) Carbenoid Insertion | Au(I) Cycloisomerization |

| Precursor | 2-Hydroxyacetophenone | Salicylic Acid / Diazo | |

| Reagents | AuCl, AgOTf | ||

| Atom Economy | Poor (Loss of HBr) | Moderate (Loss of | Excellent (100%) |

| Conditions | Harsh (Acid/Base, Heat) | Neutral, RT | Mild, RT |

| Key Risk | Over-bromination | Diazo handling (Safety) | Catalyst cost |

| Yield (Avg) | 60-75% | 85-98% | 80-95% |

References

-

Perkin, W. H. (1870).[1] "On the Artificial Production of Coumarin and Formation of its Homologues". Journal of the Chemical Society. Link (Foundational benzofuran/coumarin chemistry).

-

Rong, Z., et al. (2020).[2] "Hg(OTf)2-Catalyzed Synthesis of Coumaran-3-ones". Organic Letters. Link

-

Caldwell, J. J., et al. (2006). "Rhodium(II)-catalyzed synthesis of benzofuran-3-ones". Organic Letters. Link

-

Li, Y., Tung, C., & Xu, Z. (2022). "Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade". Organic Letters. Link

-

Beaudry, C. M. (2021). "Regioselective Synthesis of Benzofuranones and Benzofurans". The Journal of Organic Chemistry. Link[3]

-

Muthukrishnan, I., et al. (2019). "Recent Advances in the Synthesis of Benzofurans". RSC Advances. Link

Sources

The Solubility Profile of 3-Benzofuranol in Organic Solvents: Thermodynamic Parameters and Protocol Standardization

Executive Summary

Understanding the solubility profile of 3-benzofuranol (widely known as benzofuran-3(2H)-one or 3-coumaranone) is critical for its application as a biochemical reagent and a primary building block in the synthesis of aurones and antihyperglycemic agents[1]. This technical whitepaper provides an in-depth analysis of its solvation thermodynamics across various organic solvents and establishes a self-validating experimental protocol for accurate, reproducible solubility determination.

Chemical Context and Structural Dynamics

3-Benzofuranol (CAS 7169-34-8, Molecular Weight: 134.13 g/mol ) is a bicyclic heterocyclic compound characterized by a fused benzene and furan ring[2]. A defining feature of its physical chemistry is its keto-enol tautomerism. In its solid state—a white to light yellow crystalline powder melting at 101–103 °C—it predominantly exists in the keto form[1]. However, upon dissolution, the equilibrium between the keto (benzofuran-3(2H)-one) and enol (3-benzofuranol) forms is heavily dictated by the solvent's polarity and hydrogen-bonding capacity.

-

Keto Form: Favored in non-polar and polar aprotic environments.

-

Enol Form: Stabilized in polar protic solvents through hydrogen bonding with the solvent matrix.

Causality in Handling: The compound is highly light-sensitive[1]. Photo-oxidation can alter its structural integrity, necessitating the strict use of amber glassware during dissolution studies and long-term storage to prevent photo-degradation.

Thermodynamic Principles of Solvation

The solubility of 3-benzofuranol is governed by the principle of "like dissolves like," but nuanced by its tautomeric flexibility.

-